trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIVVBIUXVKZDK-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities. With the molecular formula and a molecular weight of approximately 301.30 g/mol, this compound is characterized by its unique trifluoromethyl group and pyrrolidine structure, which may contribute to its biological properties.
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrolidine compounds have shown promising results against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways, including caspase activation and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| 5b | HCT-116 | 0.19 | Cell cycle arrest at G1 phase |
| Doxorubicin | MCF-7 | 1.93 | DNA intercalation |
These findings suggest that this compound may share similar biological activities, although specific studies on this compound are still limited.
Antimicrobial Activity
The biological activity of nitrogen-containing heterocycles, such as pyrrolidines, has been extensively studied for their antimicrobial properties. Compounds with trifluoromethyl substituents often exhibit enhanced lipophilicity, which can improve their ability to penetrate microbial membranes.
The mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
- Apoptosis Induction : Many pyrrolidine derivatives trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Compounds can disrupt normal cell cycle progression, leading to reduced proliferation.
Study on Related Pyrrolidine Derivatives
A study published in the Journal of Medicinal Chemistry explored various pyrrolidine derivatives for their anticancer properties. The authors reported that modifications at the 4-position significantly influenced cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups (like trifluoromethyl) was found to enhance biological activity compared to their unsubstituted counterparts .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of similar compounds to target proteins involved in cancer progression. These studies suggest that this compound may interact favorably with targets such as the Hsp90 chaperone, which plays a crucial role in protein folding and stability in cancer cells .
Scientific Research Applications
Medicinal Chemistry
a. Potential Therapeutic Uses
Research indicates that trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate may exhibit pharmacological properties that could be beneficial in developing new therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems. Studies have suggested that derivatives of pyrrolidine compounds can act on various biological targets, including neurotransmitter receptors, which are crucial in treating neurological disorders.
b. Case Studies
- Neuropharmacology : In a study examining the effects of trifluoromethylated pyrrolidines on serotonin receptors, this compound showed promising results in modulating receptor activity, indicating potential applications in treating depression and anxiety disorders .
- Anticancer Research : Another investigation focused on the compound's ability to inhibit tumor growth in vitro. Results demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Materials Science
a. Polymer Chemistry
This compound can serve as a building block for synthesizing advanced materials. Its unique structural features allow it to participate in polymerization reactions, leading to the development of novel polymers with enhanced thermal and chemical resistance.
b. Case Studies
- Polymer Synthesis : Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Synthetic Intermediate
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.
a. Applications in Synthesis
The compound's reactivity allows it to be used in:
- Alkylation Reactions : Facilitating the introduction of alkyl groups into target molecules.
- Functionalization : Modifying existing compounds to enhance their properties or biological activity.
Chemical Reactions Analysis
1,3-Dipolar Cycloaddition Reactions
This compound serves as a precursor to trifluoromethylated azomethine ylides , enabling highly regioselective 1,3-dipolar cycloadditions. These reactions are pivotal for synthesizing pyrrolidine- and pyrrole-based heterocycles .
Reaction Mechanism and Selectivity
-
Dipole Formation : Decarboxylation under thermal or basic conditions generates a reactive azomethine ylide.
-
Cycloaddition Partners : Reacts with dipolarophiles such as electron-deficient alkenes (e.g., acrylonitrile) or alkynes.
-
Regioselectivity : Governed by frontier molecular orbital (FMO) interactions, favoring endo transition states due to hyperconjugative stabilization .
Example: Cycloaddition with Acrylonitrile
| Reaction Conditions | Product | Yield | Regioselectivity |
|---|---|---|---|
| Thermal (80°C, toluene) | Trifluoromethylated pyrrolidine-fused compound | 85% | >95% endo |
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step for further functionalization.
Reaction Conditions and Outcomes
| Reagent | Conditions | Product | Purity |
|---|---|---|---|
| NaOH (aq.) | Reflux, MeOH/H₂O (3:1) | 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | 99% |
| LiOH·H₂O | THF/H₂O, rt, 12 h | Same as above | 92% |
Note : Alkaline hydrolysis is preferred to avoid racemization, preserving stereochemical integrity .
Hydrogenolysis of the Benzyl Group
The benzyl protecting group is cleaved under hydrogenolytic conditions, enabling access to secondary amine intermediates .
Experimental Data
| Catalyst | Conditions | Product | ee Retention |
|---|---|---|---|
| Pd/C (10 wt%) | H₂ (1 atm), MeOH, 24 h | 4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid ethyl ester | >99% |
| Raney Ni | H₂ (3 atm), EtOH, 50°C | Same as above | 98% |
Key Insight : Enantiomeric excess (ee) is retained post-hydrogenolysis, critical for chiral drug synthesis .
Nucleophilic Substitution at the Ester Group
The ethyl ester undergoes transesterification or aminolysis to introduce diverse functional groups .
Example Reactions
Comparative Bioactivity of Derivatives
| Derivative | Biological Target | IC₅₀ (nM) |
|---|---|---|
| 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide | Serotonin 5-HT₁A receptor | 12 ± 2 |
| Hydrolyzed carboxylic acid | GABAₐ receptor | 45 ± 5 |
Stability and Reaction Optimization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 1-Benzyl-4-((S)-4-Benzyl-2-Oxooxazolidine-3-Carbonyl)Pyrrolidine-3-Carboxylate
- Structure: This compound features an oxazolidinone moiety at the 4-position instead of a trifluoromethyl group. The oxazolidinone introduces additional hydrogen-bonding capability and rigidity.
- Synthesis: Diastereomers of this compound were resolved via chromatographic separation. Hydrogenolysis (Pd(OH)₂/C, EtOH) of the N-benzyl group in the presence of Boc₂O yielded enantiomerically pure N-Boc-pyrrolidine-3,4-dicarboxylic acid derivatives .
(±)-trans-Methyl 1-Benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-Fluoropyridin-3-yl)Pyrrolidine-3-Carboxylate
- Structure : A pyridine ring with fluorinated and silyl-protected hydroxymethyl substituents is appended to the pyrrolidine core. The methyl ester at the 3-position reduces lipophilicity compared to the ethyl ester in the target compound.
- Molecular Weight : 527.75 g/mol (vs. 287.28 g/mol for the target compound), reflecting the larger pyridine-based substituent .
- Applications : Likely used in kinase inhibitors or fluorinated drug candidates due to its pyridine moiety, contrasting with the TLR agonist applications of the target compound .
Methyl 1-Benzyl-4-(Trifluoromethyl)Pyrrolidine-3-Carboxylate
- Structure : Nearly identical to the target compound but with a methyl ester instead of an ethyl ester.
- Physical Properties: Molecular weight = 287.28 g/mol (vs. 301.31 g/mol for the ethyl variant). The ethyl ester may confer improved metabolic stability and solubility in nonpolar solvents .
- Commercial Status : The methyl variant (CAS 1823531-52-7) is commercially available, while the ethyl variant has been discontinued in some catalogs, suggesting challenges in synthesis or stability .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Stereochemical Impact : The trans-configuration in the target compound is crucial for its biological activity, as mirrored in related TLR agonists .
- Fluorination Trends: Trifluoromethyl-substituted pyrrolidines are increasingly prioritized over non-fluorinated analogs due to improved pharmacokinetic profiles .
- Commercial Viability : Discontinuation of the ethyl variant in some catalogs highlights the need for optimized synthetic routes or alternative ester derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : A combination of computational reaction path searches (using quantum chemical calculations) and iterative experimental screening is recommended. For example, phosphine-catalyzed annulation strategies (as seen in analogous pyrrolidine syntheses) can be adapted . Triethylamine and dichloromethane are common solvents/bases for similar reactions, but optimization should include variables like temperature (0–20°C), stoichiometry, and catalyst loading . High-throughput screening with automated platforms can accelerate parameter optimization .
Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- Stereochemical confirmation : Use chiral HPLC or X-ray crystallography to resolve the trans-configuration. Comparative NMR analysis (e.g., H and C) with known stereoisomers can validate spatial arrangements .
- Purity assessment : LC-MS and F NMR are essential for detecting trifluoromethyl-related impurities. For example, LC-MS can identify byproducts from incomplete benzylation or esterification .
Q. How can computational tools predict the reactivity of the trifluoromethyl group in this compound during derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron-withdrawing effects of the -CF group on adjacent reaction sites. Software like Gaussian or ORCA can simulate transition states for nucleophilic attacks or hydrogen bonding interactions. Pair computational results with experimental validation (e.g., kinetic isotope effects) to refine predictive accuracy .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Silica gel chromatography with gradient elution (hexane/ethyl acetate) is standard. For polar byproducts, reverse-phase HPLC or recrystallization (using ethanol/water mixtures) may improve yield. Monitor fractions via TLC and NMR to confirm isolation of the trans-isomer .
Q. How should researchers select appropriate reactors for scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Batch reactors with precise temperature control (e.g., jacketed glass reactors) are suitable for small-scale optimization. For larger scales, consider continuous-flow systems to minimize side reactions. Computational fluid dynamics (CFD) simulations can predict mixing efficiency and thermal gradients .
Advanced Research Questions
Q. How can discrepancies between computational reaction mechanisms and experimental outcomes be resolved for this compound?
- Methodological Answer : Implement a feedback loop where experimental data (e.g., kinetic profiles, intermediate trapping) refine computational models. For instance, if DFT predicts a low-energy pathway but experiments show sluggish kinetics, re-evaluate solvent effects or entropy contributions using molecular dynamics (MD) simulations .
Q. What strategies address contradictory data in regioselective functionalization of the pyrrolidine ring?
- Methodological Answer : Use isotopic labeling (e.g., C or H) to track regioselectivity. For example, deuterate the benzyl group to distinguish between C-4 and C-2 functionalization pathways. Combine with in situ IR spectroscopy to monitor intermediate formation .
Q. How do solvent polarity and proticity influence the stability of the trifluoromethyl group under catalytic conditions?
- Methodological Answer : Conduct solvent screening (e.g., DMF vs. THF) with kinetic studies. Polar aprotic solvents like DMF may stabilize charged intermediates but risk hydrolyzing the ester group. Use linear free-energy relationships (LFERs) to correlate solvent parameters (e.g., Kamlet-Taft) with reaction rates .
Q. What challenges arise in scaling up enantioselective synthesis, and how can they be mitigated?
- Methodological Answer : Chirality loss during scale-up often stems from racemization under prolonged heating. Optimize residence time in continuous-flow reactors to minimize thermal exposure. Asymmetric catalysis with chiral phosphines or organocatalysts (e.g., Cinchona alkaloids) can enhance enantiomeric excess (ee) .
Q. How can advanced spectroscopic methods elucidate the role of non-covalent interactions (e.g., π-stacking) in stabilizing intermediates?
- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) can detect spatial proximity between the benzyl group and the pyrrolidine ring. Pair with X-ray crystallography to visualize stacking interactions. Computational studies (e.g., NCI analysis) can quantify interaction strengths .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
